molecular formula C13H21NO6 B613706 (R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid CAS No. 259221-91-5

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Cat. No. B613706
CAS RN: 259221-91-5
M. Wt: 287,32
InChI Key: VNZYUMCXQWYCAW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, also known as (R)-5-Allyloxycarbonylaminopentanoic Acid (R-5-ACAPA), is a synthetic organic compound with a variety of potential applications in the medical and scientific fields. It is a chiral molecule, meaning that it has a non-superimposable mirror image, and is structurally similar to other compounds found in nature. This compound has been studied for its potential to be used as a synthetic building block in the creation of pharmaceuticals, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivative Formation

  • Enantiopure Amino Acid Synthesis

    The compound serves as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, exemplified by the formation of (S)-2-amino-oleic acid, showcasing its role in expanding the diversity of amino acid derivatives (Constantinou-Kokotou et al., 2001).

  • Chiral Molecule Synthesis

    It's instrumental in creating chiral molecules like trans-4-methylproline, signifying its importance in the precise synthesis of complex organic structures (Nevalainen & Koskinen, 2001).

Medicinal Chemistry and Bioimaging

  • Zinc Sensor Development

    Derivatives of this compound have been used to synthesize selective zinc sensors, demonstrating their application in bioimaging and highlighting their potential in medical diagnostics (Berrones-Reyes et al., 2019).

  • Antibacterial Compound Synthesis

    The compound plays a pivotal role in the stereocontrolled synthesis of tricyclic carbapenem derivatives, which exhibit potent antibacterial activities against a range of bacteria, marking its significance in antibiotic drug development (Mori et al., 2000).

Chemistry of Amino Acid Derivatives

  • Amino Acid Derivative Synthesis: It's used in the synthesis of complex amino acid derivatives, indicating its versatility in chemical synthesis and its potential in developing novel compounds with diverse biological activities (Alonso et al., 2005).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYUMCXQWYCAW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679040
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259221-91-5
Record name 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259221-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.